N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the intermediate: The reaction between 4-fluoroaniline and 2-chloroethylmorpholine under basic conditions to form the intermediate 2-(4-fluorophenyl)-2-morpholinoethylamine.
Acylation reaction: The intermediate is then reacted with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potential therapeutic agent for the treatment of certain diseases.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(4-methoxyphenyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-chlorophenyl)-2-morpholinoethyl)-2-(4-methoxyphenyl)acetamide
- N-(2-(4-bromophenyl)-2-morpholinoethyl)-2-(4-methoxyphenyl)acetamide
- N-(2-(4-methylphenyl)-2-morpholinoethyl)-2-(4-methoxyphenyl)acetamide
Uniqueness
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(4-methoxyphenyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs with different substituents.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3/c1-26-19-8-2-16(3-9-19)14-21(25)23-15-20(24-10-12-27-13-11-24)17-4-6-18(22)7-5-17/h2-9,20H,10-15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQPVXJWGNTYRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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